molecular formula C16H12N4O5 B2994938 1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946255-41-0

1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2994938
CAS No.: 946255-41-0
M. Wt: 340.295
InChI Key: REODKMLEDJTYKR-UHFFFAOYSA-N
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Description

1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a combination of nitrophenyl, oxazole, and dihydropyridine moieties

Scientific Research Applications

1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazonoyl halides, triethylamine, and various solvents such as ethanol .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The oxazole and dihydropyridine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole and dihydropyridine rings can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-oxazole derivatives: These compounds share the oxazole ring and have similar biological activities.

    Dihydropyridine derivatives: These compounds are known for their use in calcium channel blockers and have similar pharmacological properties.

Uniqueness

1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its combination of three distinct moieties, which allows it to interact with multiple molecular targets and exhibit a wide range of biological activities .

Properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5/c21-15(17-14-6-8-25-18-14)13-5-2-7-19(16(13)22)10-11-3-1-4-12(9-11)20(23)24/h1-9H,10H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REODKMLEDJTYKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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